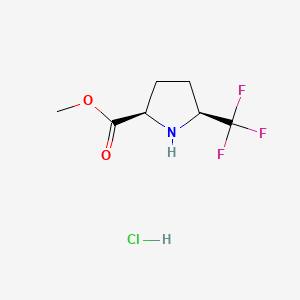
(5S)-5-Trifluoromethyl-D-proline methyl ester hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a synthetic compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the proline ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (5S)-5-Trifluoromethyl-D-proline.
Esterification: The proline derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted proline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context.
類似化合物との比較
Similar Compounds
- (5S)-5-Methyl-D-proline methyl ester hydrochloride
- (5S)-5-Ethyl-D-proline methyl ester hydrochloride
- (5S)-5-Phenyl-D-proline methyl ester hydrochloride
Uniqueness
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs.
Conclusion
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C7H11ClF3NO2 |
|---|---|
分子量 |
233.61 g/mol |
IUPAC名 |
methyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-5(11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
InChIキー |
XLFHIMAVQSCSCX-JBUOLDKXSA-N |
異性体SMILES |
COC(=O)[C@H]1CC[C@H](N1)C(F)(F)F.Cl |
正規SMILES |
COC(=O)C1CCC(N1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


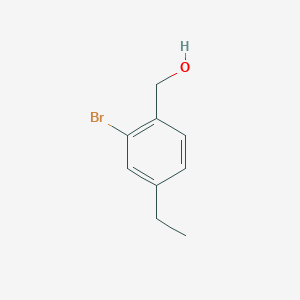
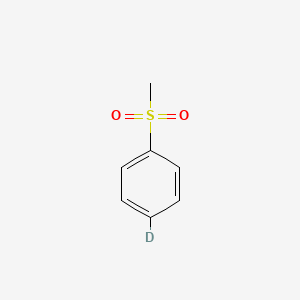
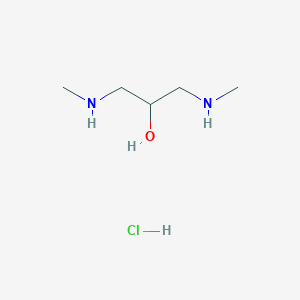
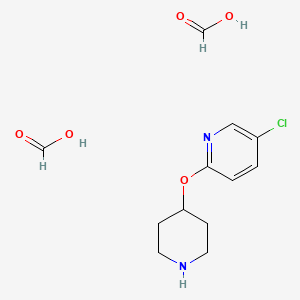
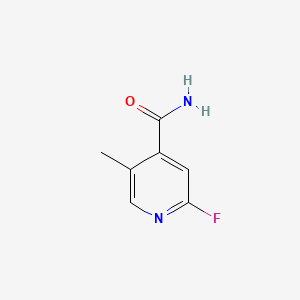
![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
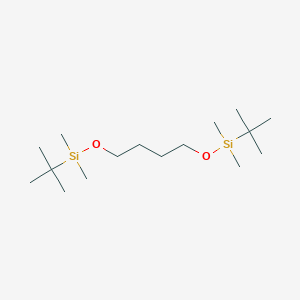
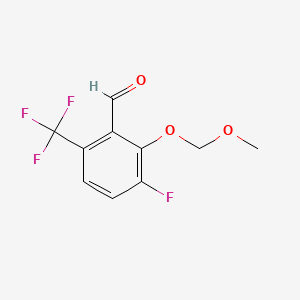
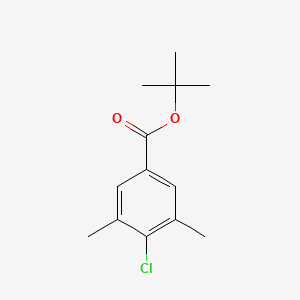
![6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)
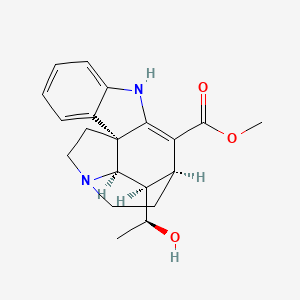


![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)
